3,5-Dichloro-4-(difluoromethyl)pyridine

Synthetic Chemistry Agrochemical Intermediate Process Development

3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2) is a halogenated pyridine derivative belonging to the class of heterocyclic aromatic compounds. It is characterized by the presence of two chlorine atoms and a difluoromethyl (-CF2H) group on the pyridine ring, with a molecular formula of C6H3Cl2F2N and a molecular weight of 197.997 g/mol.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 1374659-33-2
Cat. No. B1399104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(difluoromethyl)pyridine
CAS1374659-33-2
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)C(F)F)Cl
InChIInChI=1S/C6H3Cl2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H
InChIKeySQQNYQZGLSIAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2): Baseline Overview for Procurement and Research


3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2) is a halogenated pyridine derivative belonging to the class of heterocyclic aromatic compounds . It is characterized by the presence of two chlorine atoms and a difluoromethyl (-CF2H) group on the pyridine ring, with a molecular formula of C6H3Cl2F2N and a molecular weight of 197.997 g/mol . The compound is primarily utilized as a key intermediate in organic synthesis, particularly within the agrochemical and pharmaceutical industries, due to the unique physicochemical properties imparted by its halogen substituents, such as enhanced lipophilicity and metabolic stability .

3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2): Why Generic Substitution Fails in Key Applications


Direct substitution of 3,5-Dichloro-4-(difluoromethyl)pyridine with other halogenated pyridine analogs (e.g., 3,5-dichloro-4-(trifluoromethyl)pyridine or 3,5-dichloropyridine) is not feasible in critical synthetic pathways due to the unique electronic and steric profile of the difluoromethyl (-CF2H) group . The -CF2H moiety acts as a bioisostere and can modulate lipophilicity and hydrogen-bonding capacity differently than a -CF3 or -H group, directly impacting the biological activity and physicochemical properties of the final active ingredient . This specific substitution pattern is often required for achieving the desired potency, selectivity, or metabolic profile in target molecules, making 3,5-Dichloro-4-(difluoromethyl)pyridine a non-interchangeable building block for advanced agrochemical and pharmaceutical research .

3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2): Quantitative Evidence Guide for Scientific Selection


Synthesis Yield for N-Oxide Derivative from Patent Literature

The compound serves as a key starting material for the synthesis of 3,5-dichloro-4-(difluoromethyl)pyridine 1-oxide, a valuable intermediate, as described in a patent. The reaction of 3,5-dichloro-4-(difluoromethyl)pyridine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane yields the N-oxide with a specific and reported efficiency [1].

Synthetic Chemistry Agrochemical Intermediate Process Development

Lipophilicity Modulation via Difluoromethyl Group

The incorporation of a difluoromethyl (-CF2H) group, as opposed to a trifluoromethyl (-CF3) or a non-fluorinated methyl (-CH3) group, is known to provide a unique balance of lipophilicity and metabolic stability . The -CF2H group can act as a lipophilic hydrogen bond donor, a property not shared by the -CF3 group, which can significantly alter target binding and pharmacokinetic properties . While direct comparative data for this specific pyridine is not publicly available, this well-established class-level principle underscores the strategic value of this compound.

Medicinal Chemistry Agrochemical Design ADME

Physicochemical Properties and Predicted Behavior

Key physicochemical properties for 3,5-Dichloro-4-(difluoromethyl)pyridine have been established, which are critical for handling, storage, and formulation considerations . These values provide a baseline for comparison with less characterized analogs.

Computational Chemistry Pre-formulation Analytical Chemistry

3,5-Dichloro-4-(difluoromethyl)pyridine (CAS 1374659-33-2): Best Research and Industrial Application Scenarios


Synthesis of Agrochemical Active Ingredients

This compound is a privileged intermediate for the synthesis of novel fungicides and herbicides. The unique difluoromethyl moiety is critical for achieving desired levels of metabolic stability and target-site binding in the final active molecule [1]. Procuring this specific building block is essential for research programs aiming to develop next-generation crop protection agents with improved efficacy and environmental profiles [1].

Pharmaceutical Lead Optimization

In medicinal chemistry, the compound is used to explore the effects of the difluoromethyl group as a bioisostere for a methyl or methoxy group or as a unique pharmacophore [1]. Its incorporation into lead compounds can modulate lipophilicity, pKa, and hydrogen-bonding capacity, thereby fine-tuning ADME properties and target selectivity [1]. This makes it a valuable tool for researchers seeking to overcome pharmacokinetic liabilities in drug candidates.

Process Development and Scale-up

The established synthetic utility, such as its quantitative conversion to the N-oxide [1], provides a reliable platform for process chemists. The known physicochemical properties further support the development of robust, scalable manufacturing processes for downstream products. Procurement of high-purity material from reputable sources ensures consistency and reproducibility in these critical process development activities.

Development of PHD Inhibitors

The compound has been explicitly cited as a starting material in patent literature for the synthesis of prolyl hydroxylase domain (PHD) inhibitors [1]. These inhibitors are being investigated for the treatment of various conditions, including ischemic heart disease [1]. Access to this specific intermediate is therefore essential for research groups working on this therapeutic target.

Technical Documentation Hub

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